7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine
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Description
“7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic compound. It belongs to the class of compounds known as pyrrolopyrimidines, which are polycyclic aromatic compounds containing a pyrrolo[2,3-d]pyrimidine moiety .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving multiple rings and functional groups . The compound contains a pyrrolo[2,3-d]pyrimidine moiety, which is a bicyclic structure consisting of a pyrrole ring fused to a pyrimidine ring .Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of anti-thrombotic drugs .
Mode of Action
It’s known that anti-thrombotic drugs typically work by inhibiting the formation of blood clots, which can be achieved by targeting various proteins involved in the coagulation cascade .
Biochemical Pathways
Given its potential use in anti-thrombotic drugs, it may be involved in the coagulation cascade, a series of reactions that ultimately lead to the formation of a clot .
Result of Action
If it is indeed used as an anti-thrombotic agent, its action would result in the prevention of blood clot formation .
Properties
IUPAC Name |
5-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-17-5-2-11-13(17)15-9-16-14(11)18-6-3-12-10(8-18)4-7-19-12/h2,4-5,7,9H,3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIONZOMOPRSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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